![molecular formula C16H14Cl2O5 B044422 Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate CAS No. 124992-48-9](/img/structure/B44422.png)
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Descripción general
Descripción
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is a chemical compound recognized for its selective herbicidal properties, particularly against wild oat (Avena fatua L.) in wheat crops. It operates by inhibiting the auxin-stimulated elongation of oat and wheat coleoptile segments, showcasing a mechanism of action that involves auxin antagonism and inhibition of root growth through its metabolite, dichlofop (Shimabukuro et al., 1978).
Synthesis Analysis
The synthesis of similar phenoxy propanoate compounds involves multi-step chemical reactions starting from base phenolic compounds. A related compound was synthesized from 2-(4-hydroxyphenyl)acetic acid, which reacted with thionyl chloride to produce an acetyl chloride intermediate. This was then reacted with other chemical reagents to achieve the final product, showcasing the complexity and detailed chemical manipulations required in synthesizing such molecules (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The crystal structure of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propionate (Diclofop-methyl) has been determined, revealing the conformational features of the 2-phenoxypropionate moiety. The structure closely resembles that of substituted 2-phenoxypropionic acid herbicides, indicating little conformational change associated with the presence of the methyl ester group (Smith et al., 1981).
Chemical Reactions and Properties
This compound functions as a strong auxin antagonist, a mode of action that is crucial for its herbicidal effects. The de-esterified metabolite, dichlofop, is responsible for inhibiting root growth, indicating a dual mechanism of action that is effective in plant species-specific targeting (Shimabukuro et al., 1978).
Physical Properties Analysis
While specific physical properties such as melting point, boiling point, or solubility are not detailed in the available literature, the synthesis and crystal structure analysis provide insights into the compound's molecular architecture, which can influence its physical behavior. The crystallographic analysis reveals its solid-state structure, aiding in understanding its stability and reactivity (Smith et al., 1981).
Chemical Properties Analysis
The chemical properties of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate, such as reactivity with other compounds and its behavior under different environmental conditions, can be inferred from its mode of action and synthesis pathway. Its ability to inhibit plant growth through auxin antagonism and root growth inhibition reflects its selective reactivity and stability under biological conditions (Shimabukuro et al., 1978).
Aplicaciones Científicas De Investigación
Herbicide Synthesis and Analysis :
- Zhang Dan-shen (2009) synthesized a derivative of Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate with potential applications in herbicide development (Zhang Dan-shen, 2009).
- A method for derivatization of acidic herbicides like this compound for gas chromatographic determination was developed, improving analytical methods for these chemicals (Rompa, Kremer, & Zygmunt, 2004).
Agricultural Use and Weed Control :
- It's been identified as an effective grass herbicide, particularly against wild oats, suggesting its use in agriculture for weed control (Nestler, Langeluddeke, Schönowsky, & Schwerdtle, 1979).
- Studies have examined its physiological effects on crops like oat and wheat, providing insights into its selectivity and safety for use in agriculture (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Toxicology and Environmental Impact :
- Investigations into the interaction of this herbicide with other chemicals like MCPA have been conducted to understand its behavior in agricultural settings (Qureshi & Vanden Born, 1979).
- Research on the exposure of farm workers to phenoxy acid herbicides including this compound has been undertaken to assess occupational health risks (Manninen, Kangas, Klen, & Savolainen, 1986).
Herbicide Behavior and Degradation :
- Studies on bacterial degradation of mixtures containing this herbicide have explored potential methods for bioremediation and more effective agricultural use (Oh & Tuovinen, 1991).
- Research into the photochemical behavior of dichlorprop, a related compound, helps understand the environmental fate and breakdown of these types of herbicides (Meunier, Gauvin, & Boule, 2002).
Analytical Methods :
- Advanced techniques have been developed for the determination of phenoxy herbicides in various samples, enhancing our ability to monitor and study these compounds in the environment (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Propiedades
IUPAC Name |
methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXATZMSNYPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924981 | |
| Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
CAS RN |
124992-48-9 | |
| Record name | Propanoic acid, 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124992489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





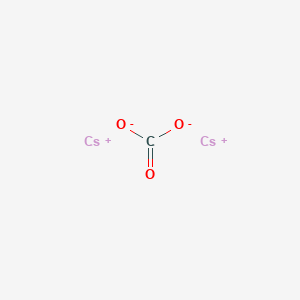

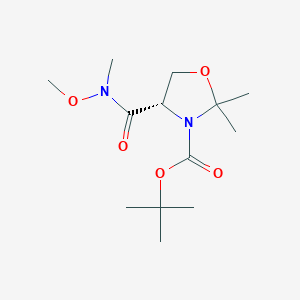

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
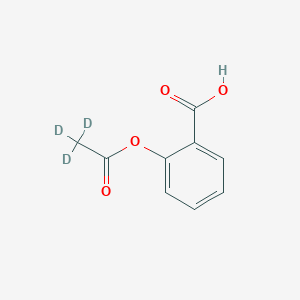
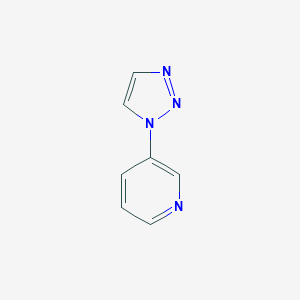
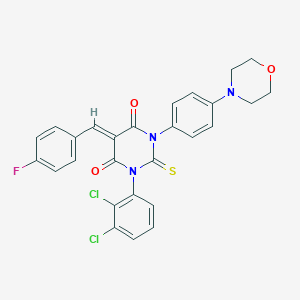
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
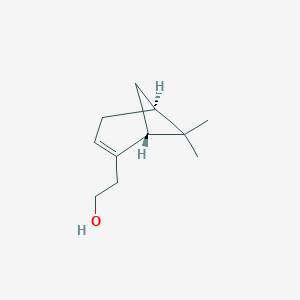
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)